molecular formula C22H22N8 B13736029 1,2,4,5-Tetrakis((1H-pyrazol-1-yl)methyl)benzene

1,2,4,5-Tetrakis((1H-pyrazol-1-yl)methyl)benzene

Cat. No.: B13736029
M. Wt: 398.5 g/mol
InChI Key: QVZPQYHVLUBBNB-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrakis((1H-pyrazol-1-yl)methyl)benzene is a complex organic compound that features a benzene ring substituted with four pyrazolyl-methyl groups at the 1, 2, 4, and 5 positions. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetrakis((1H-pyrazol-1-yl)methyl)benzene typically involves the reaction of 1,2,4,5-tetrakis(bromomethyl)benzene with pyrazole in the presence of a base. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions . The general reaction scheme is as follows:

1,2,4,5-tetrakis(bromomethyl)benzene+4pyrazoleThis compound+4HBr\text{1,2,4,5-tetrakis(bromomethyl)benzene} + 4 \text{pyrazole} \rightarrow \text{this compound} + 4 \text{HBr} 1,2,4,5-tetrakis(bromomethyl)benzene+4pyrazole→this compound+4HBr

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrakis((1H-pyrazol-1-yl)methyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2,4,5-Tetrakis((1H-pyrazol-1-yl)methyl)benzene has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for 1,2,4,5-Tetrakis((1H-pyrazol-1-yl)methyl)benzene involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. The pyrazolyl groups donate electron density to the metal center, stabilizing the complex and influencing its reactivity. This coordination can affect various molecular pathways, depending on the metal ion involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4,5-Tetrakis((1H-pyrazol-1-yl)methyl)benzene is unique due to the specific electronic and steric properties imparted by the pyrazole rings. These properties influence the stability and reactivity of the metal complexes formed, making it a valuable ligand in coordination chemistry .

Properties

Molecular Formula

C22H22N8

Molecular Weight

398.5 g/mol

IUPAC Name

1-[[2,4,5-tris(pyrazol-1-ylmethyl)phenyl]methyl]pyrazole

InChI

InChI=1S/C22H22N8/c1-5-23-27(9-1)15-19-13-21(17-29-11-3-7-25-29)22(18-30-12-4-8-26-30)14-20(19)16-28-10-2-6-24-28/h1-14H,15-18H2

InChI Key

QVZPQYHVLUBBNB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CC2=CC(=C(C=C2CN3C=CC=N3)CN4C=CC=N4)CN5C=CC=N5

Origin of Product

United States

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